molecular formula C7H7NO3 B011008 2-Methoxyisonicotinic acid CAS No. 105596-63-2

2-Methoxyisonicotinic acid

Cat. No.: B011008
CAS No.: 105596-63-2
M. Wt: 153.14 g/mol
InChI Key: DPNDWFVORIGXQO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Natural Yellow 18 can be synthesized through several methods. One common approach involves the extraction of berberine from plant sources. The extraction process typically includes the following steps:

Industrial Production Methods: In industrial settings, the production of Natural Yellow 18 involves large-scale extraction and purification processes. The plant material is processed in bulk, and advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Natural Yellow 18 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

2-Methoxyisonicotinic acid (2-MINA) is a derivative of isonicotinic acid known for its potential biological activities, particularly in the fields of pharmacology and plant biology. This article explores the synthesis, biological properties, and mechanisms of action of 2-MINA, supported by research findings and case studies.

Synthesis of this compound

The synthesis of 2-MINA typically involves the methoxylation of isonicotinic acid. Various synthetic routes have been explored, including:

  • Direct Methoxylation : Using methanol in the presence of acid catalysts.
  • Reflux Methods : Heating isonicotinic acid with methanol and a suitable base.

The purity and structure of synthesized 2-MINA are confirmed through techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Properties

Research indicates that 2-MINA exhibits significant antimicrobial activity. In a study assessing various derivatives of isonicotinic acid, 2-MINA showed promising results against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli12.5 µg/mL
Staphylococcus aureus6.3 µg/mL
Pseudomonas aeruginosa25 µg/mL

These findings suggest that 2-MINA could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that 2-MINA can induce apoptosis in various cancer cell lines. For instance, it was observed to block the cell cycle at the G0/G1 phase in HT-29 cells, indicating its potential as an anticancer agent . Furthermore, the expression levels of specific genes associated with drug metabolism were altered upon treatment with 2-MINA, suggesting its role in modifying drug metabolism pathways .

The biological activity of 2-MINA is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : It interacts with key metabolic enzymes, potentially altering their activity and leading to increased cytotoxicity in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.
  • Gene Expression Modulation : Treatment with 2-MINA has been shown to upregulate genes involved in apoptosis and downregulate those associated with cell proliferation .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives highlighted that 2-MINA was among the most effective compounds against Gram-positive and Gram-negative bacteria. Its efficacy was attributed to its ability to penetrate bacterial membranes more effectively than other derivatives .
  • Anticancer Studies : In a comparative analysis involving multiple isonicotinic acid derivatives, 2-MINA exhibited superior anticancer properties compared to its parent compound. The study noted a significant reduction in cell viability in treated cancer cell lines .

Properties

IUPAC Name

2-methoxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-6-4-5(7(9)10)2-3-8-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNDWFVORIGXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356139
Record name 2-methoxyisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105596-63-2
Record name 2-methoxyisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxyisonicotinic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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